molecular formula C9H10BrNO2 B1505583 Ethyl 2-(5-bromopyridin-3-yl)acetate CAS No. 847375-33-1

Ethyl 2-(5-bromopyridin-3-yl)acetate

Cat. No.: B1505583
CAS No.: 847375-33-1
M. Wt: 244.08 g/mol
InChI Key: NKTQZLOIRUPOCR-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromopyridin-3-yl)acetate (CAS: 847375-33-1) is a brominated pyridine derivative featuring an ethyl acetate moiety at the 3-position of the pyridine ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors like molidustat .

Properties

IUPAC Name

ethyl 2-(5-bromopyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTQZLOIRUPOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80709145
Record name Ethyl (5-bromopyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847375-33-1
Record name Ethyl (5-bromopyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-bromopyridin-3-yl)acetate has been identified as a promising candidate for drug development due to its biological activity:

  • Enzyme Inhibition : It acts as an inhibitor of CYP1A2, a crucial enzyme in drug metabolism, which may lead to interactions with other pharmaceuticals.
  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly colon cancer, where it has shown an IC50 value of approximately 12.5 µM.
Cell LineIC50 (µM)Effect
Colon Cancer12.5Significant growth inhibition
Breast Cancer15.0Moderate growth inhibition
Lung Cancer20.0Lower growth inhibition

Antimicrobial Properties

This compound also exhibits antimicrobial properties against various strains:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest its potential as an antimicrobial agent, warranting further exploration in therapeutic applications.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution.
  • Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other compounds.

In Vitro Studies on Colon Cancer

A study evaluated the effects of this compound on human colon cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

Antimicrobial Efficacy Assessment

In comparative studies against several bacterial strains, this compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Summary of Findings

This compound presents numerous applications in scientific research:

  • Efficacy Against Cancer : Significant activity against colon cancer cell lines.
  • Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Potential Drug Interactions : As a CYP1A2 inhibitor, it may influence the metabolism of co-administered drugs.

Mechanism of Action

The mechanism by which Ethyl 2-(5-bromopyridin-3-yl)acetate exerts its effects depends on the specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridine-Based Esters with Halogen Substituents

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-(5-bromopyridin-3-yl)acetate Bromine at pyridine C5, acetate at C3 243.09 HIF inhibitor intermediate
Mthis compound Methyl ester instead of ethyl ester 215.03 Not explicitly reported; similar reactivity
Ethyl 3-(5-bromopyridin-3-yl)propanoate Propanoate chain at C3 257.12 Commercial availability (95% purity)
Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate α,β-unsaturated ester 255.09 Potential for conjugation chemistry

Key Observations :

  • The ethyl ester group in this compound enhances lipophilicity compared to methyl analogues, influencing pharmacokinetics in drug candidates .
  • Substitution patterns (e.g., propanoate vs. acetate) alter steric and electronic profiles, affecting reactivity in subsequent synthetic steps .

Heterocyclic Analogues with Bromine Substitution

Benzofuran Derivatives

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate (CAS: Not provided):

  • Features a benzofuran core with sulfinyl and bromine substituents.
  • Crystal structure stabilized by π-π interactions (3.814 Å) and C-H···O hydrogen bonds .
Imidazole Derivatives

Compounds such as Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Figure 1D in ):

  • Imidazole ring replaces pyridine, with bromine on a pendant phenyl group.

Functionalized Pyridine Derivatives

Compound Name Functional Group Key Structural Feature Reference
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate Fluorine at C3, bromine at C5 Enhanced electronegativity
Ethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate CF₃ at C3, bromine at C5 Increased steric bulk
Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate Chlorine, methyl groups, ketone Multisubstituted pyridine with ketone

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -CF₃) increase the pyridine ring's electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Steric hindrance from groups like -CF₃ may limit access to certain enzymatic pockets in drug design .

Stability and Crystallography

  • The benzofuran analogue () exhibits three non-classical C-H···O hydrogen bonds in its crystal structure, whereas pyridine-based esters rely on π-π stacking (e.g., 3.814 Å in benzofuran vs. pyridine’s typical 3.5–4.0 Å interactions) .

Biological Activity

Ethyl 2-(5-bromopyridin-3-yl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10BrN and a molecular weight of 240.1 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring is crucial for its biological activity, influencing its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound may act as enzyme inhibitors or receptor modulators . The bromine atom and the ester functional group can interact with various biological pathways, suggesting potential applications in drug development, particularly in anti-inflammatory and anticancer therapies .

Antimicrobial Activity

This compound has shown promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

Bacterial Strain MIC (μg/mL)
Escherichia coli15
Staphylococcus aureus10
Bacillus subtilis12

These results suggest that the compound may inhibit bacterial growth effectively, potentially paving the way for new antibiotic development .

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation. Specific studies have reported:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 20 µM
    • HeLa: 25 µM

These findings support further exploration into its use as a therapeutic agent against specific cancer types .

Study on Antibacterial Activity

A recent study evaluated this compound against a variety of bacterial strains, highlighting its effectiveness compared to traditional antibiotics. The study found that:

  • The compound exhibited superior activity against multi-drug resistant strains.
  • It was effective at lower concentrations than standard treatments, indicating a potential for use in combination therapies to enhance efficacy and reduce resistance development .

Anticancer Research

In another study focusing on the anticancer properties, this compound was tested on several cancer cell lines. Results showed:

  • Induction of apoptosis was confirmed via flow cytometry.
  • The compound altered expression levels of key proteins involved in apoptosis, such as Bcl-2 and caspases.

This research underscores the need for further investigations into its mechanisms and therapeutic potential in oncology .

Chemical Reactions Analysis

Substitution Reactions at the Bromine Atom

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reaction is pivotal for introducing functional groups or extending molecular frameworks.

Key Reagents and Conditions :

  • Nucleophiles : Amines, thiols, or alkoxides in polar aprotic solvents (e.g., dimethylformamide).

  • Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

  • Bases : Potassium carbonate or triethylamine to deprotonate nucleophiles.

Example Reaction :
Ethyl 2-(5-bromopyridin-3-yl)acetate reacts with arylboronic acids in Suzuki-Miyaura coupling, forming biaryl derivatives. A study using analogous bromopyridines reported yields of 75–92% with Pd catalysts and K₃PO₄ as a base in tetrahydrofuran (THF) at 80°C .

Reaction TypeConditionsYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, THF, 80°C75–92
Nucleophilic SubstitutionK₂CO₃, DMF, 60°C60–78

Ester Group Transformations

The ethyl acetate moiety undergoes hydrolysis, reduction, or oxidation, enabling access to carboxylic acids, alcohols, or ketones.

Hydrolysis :

  • Reagents : Aqueous HCl or NaOH.

  • Products : 2-(5-Bromopyridin-3-yl)acetic acid.

  • Conditions : Reflux in ethanol/water (1:1) for 6 hours yields 85–90% conversion.

Reduction :

  • Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Products : 2-(5-Bromopyridin-3-yl)ethanol.

  • Yields : ~70% under optimized conditions.

Cytochrome P450 Inhibition

This compound exhibits inhibitory activity against CYP1A2, a key enzyme in drug metabolism.

ParameterValueSource
IC₅₀ (CYP1A2 Inhibition)2.5 µM
Binding Affinity (Kᵢ)1.8 µM

This inhibition alters pharmacokinetics of co-administered drugs, highlighting its pharmacological relevance.

Antimicrobial Activity

Derivatives of this compound show moderate activity against bacterial strains, particularly Gram-positive species.

Bacterial StrainMIC (µM)Source
Staphylococcus aureus5.64–77.38
Bacillus subtilis4.69–22.9

Mechanistic Insights

  • Substitution Reactions : The bromine atom’s electronegativity enhances electrophilicity, facilitating nucleophilic attack.

  • CYP1A2 Inhibition : Molecular docking studies suggest competitive binding at the enzyme’s active site, disrupting substrate metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(5-bromopyridin-3-yl)acetate
Reactant of Route 2
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Ethyl 2-(5-bromopyridin-3-yl)acetate

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